molecular formula C21H25NO B1275345 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde CAS No. 891721-13-4

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1275345
CAS No.: 891721-13-4
M. Wt: 307.4 g/mol
InChI Key: KLWSTCKRZDSGCB-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde is a synthetic organic compound that features an adamantyl group attached to an indole core The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by substitution with an appropriate nucleophile.

    Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Coupling of Adamantyl and Indole Groups: The adamantyl group is then coupled to the indole core through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.

    Formylation: The final step involves the formylation of the indole ring to introduce the aldehyde group at the 3-position. This can be achieved using a Vilsmeier-Haack reaction, which employs DMF and POCl3 as reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carboxylic acid.

    Reduction: 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives, depending on the electrophile used.

Scientific Research Applications

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets due to its unique structure.

    Materials Science: The compound’s rigid adamantyl group makes it useful in the design of novel materials with enhanced mechanical properties and thermal stability.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and selectivity by providing a rigid scaffold that fits well into the target’s active site. Additionally, the indole core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: An adamantane derivative with an amino group, used as an antiviral and antiparkinsonian agent.

    4,7-dimethyl-1H-indole-3-carbaldehyde: A similar indole derivative without the adamantyl group, used in organic synthesis.

Uniqueness

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde is unique due to the combination of the adamantyl group and the indole core. This combination imparts distinct physical and chemical properties, such as increased rigidity, thermal stability, and potential for specific biological interactions, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-adamantyl)-4,7-dimethyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-12-3-4-13(2)19-18(12)17(11-23)20(22-19)21-8-14-5-15(9-21)7-16(6-14)10-21/h3-4,11,14-16,22H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWSTCKRZDSGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C34CC5CC(C3)CC(C5)C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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